molecular formula C11H16 B14658337 1,2,3-Trimethyl-4-Ethylbenzene CAS No. 41903-41-7

1,2,3-Trimethyl-4-Ethylbenzene

Cat. No.: B14658337
CAS No.: 41903-41-7
M. Wt: 148.24 g/mol
InChI Key: BAMWORSGQSUNSC-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-Ethylbenzene: is an aromatic hydrocarbon with the molecular formula C11H16 . It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the trimethylbenzene family, which includes other isomers like 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a mixture of trimethylbenzenes, which can be separated using distillation techniques .

Chemical Reactions Analysis

Scientific Research Applications

1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

41903-41-7

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-ethyl-2,3,4-trimethylbenzene

InChI

InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3

InChI Key

BAMWORSGQSUNSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C)C)C

Origin of Product

United States

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